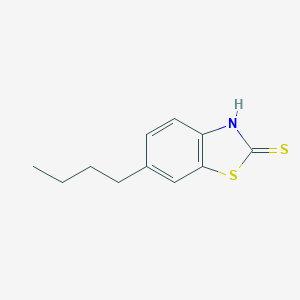
2(3H)-Benzothiazolethione,6-butyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolethione,6-butyl-(9CI) is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the butyl group at the 6th position and the thione group at the 2nd position of the benzothiazole ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione,6-butyl-(9CI) can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with butyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-aminothiophenol is reacted with butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Step 2: The reaction mixture is heated to promote cyclization, leading to the formation of 2(3H)-Benzothiazolethione,6-butyl-(9CI).
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolethione,6-butyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzothiazolethione,6-butyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The thione group can be reduced to a thiol group under reducing conditions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various alkyl or aryl substituted benzothiazoles.
Applications De Recherche Scientifique
2(3H)-Benzothiazolethione,6-butyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a quorum sensing inhibitor in Gram-negative bacteria.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolethione,6-butyl-(9CI) involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting cell-cell communication and inhibiting biofilm formation . In anticancer applications, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
2(3H)-Benzothiazolethione,6-butyl-(9CI) can be compared with other benzothiazole derivatives:
2-Phenylbenzo[d]thiazole: Known for its tyrosinase inhibitory activity.
2-Aminobenzothiazole: Widely used in medicinal chemistry for its antimicrobial properties.
2-Methylbenzothiazole: Investigated for its potential as an anti-inflammatory agent.
The unique presence of the butyl group and the thione functionality in 2(3H)-Benzothiazolethione,6-butyl-(9CI) distinguishes it from these similar compounds, providing distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
131785-57-4 |
|---|---|
Formule moléculaire |
C11H13NS2 |
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
6-butyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C11H13NS2/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13) |
Clé InChI |
VVSMPKIKVDRWMP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=S)S2 |
SMILES canonique |
CCCCC1=CC2=C(C=C1)NC(=S)S2 |
Synonymes |
2(3H)-Benzothiazolethione,6-butyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















